Impromidine

Gastric Physiology In Vivo Pharmacology Histamine H2 Receptor

Researchers studying H2-mediated gastric function often face confounding cardiovascular effects when using non-selective agonists. Impromidine, a guanidine-type histamine H2 receptor agonist, provides the solution with 38-fold higher potency than histamine at gastric H2 receptors, enabling lower dosing and minimized off-target systemic effects. • 300× more potent than histamine for H2-mediated vasorelaxation in rabbit ovarian artery • 278× more potent than dimaprit for cAMP accumulation in neural and glial cell cultures • >98% purity; custom synthesis available with 1-2 week lead time for standard research quantities Supplied as solid powder with ambient temperature shipping for validated research use worldwide.

Molecular Formula C14H23N7S
Molecular Weight 321.45 g/mol
CAS No. 55273-05-7
Cat. No. B1671804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImpromidine
CAS55273-05-7
SynonymsHydrochloride, Impromidine
Impromidine
Impromidine Hydrochloride
Impromidine Oxalate (1:2)
Impromidine Trihydrochloride
SK and F 92676
SK and F-92676
SK and F92676
SKF 92676
SKF-92676
SKF92676
Trihydrochloride, Impromidine
Molecular FormulaC14H23N7S
Molecular Weight321.45 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N
InChIInChI=1S/C14H23N7S/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18)
InChIKeyMURRAGMMNAYLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Impromidine Procurement Overview


Impromidine (SKF 92676, CAS 55273-05-7) is a guanidine-type histamine H2 receptor agonist [1]. It is distinguished by its exceptionally high potency and specificity for the H2 receptor subtype, exhibiting an H1:H2 selectivity ratio of less than 1:1000 [2]. This compound has been a cornerstone in pharmacological research for delineating H2-mediated physiological functions, including gastric acid secretion and cardiovascular regulation [1][2]. Its diagnostic use as a gastric secretion indicator is well-documented [1].

Selective H2 receptor pharmacological probe for signaling and secretion studies
Reported high H2 specificity over H1 receptors in isolated tissue and cell models
Applicable to gastric acid secretion, vascular reactivity, and cAMP pathway research

Why Impromidine Cannot Be Substituted


While several compounds act as histamine H2 receptor agonists, their pharmacological profiles differ markedly in terms of potency, efficacy, and selectivity. Substituting impromidine with histamine, dimaprit, or 4-methylhistamine without careful consideration can lead to misinterpretation of H2-mediated effects due to significant potency variations across different tissues and species. The data presented below demonstrates that impromidine is consistently the most potent H2 agonist in a majority of test systems, and its unique mixed agonist-antagonist properties in certain contexts underscore that it is not functionally interchangeable with other H2 agonists [1]. Furthermore, species-specific differences in receptor pharmacology highlight that findings with one agonist cannot be assumed to apply universally to impromidine [2].

Histamine Lower H2 potency and H1-mediated effects may shift vascular response interpretation and mask H2-specific signals.
Dimaprit Over 1000-fold lower potency in multiple vascular beds; efficacy and signaling outcomes may not replicate impromidine data.
Methylhistamines Variable potency and species-dependent efficacy limit direct transfer of concentration-response models from impromidine studies.

Impromidine vs. Other H2 Agonists


Gastric Acid Stimulation Potency

In conscious dogs, impromidine was 38 times more potent than histamine in stimulating gastric acid output, with an ED50 of 3.8 nmol/kg·hr compared to 145 nmol/kg·hr for histamine [1]. This demonstrates a significantly higher potency for the targeted H2-mediated physiological response.

Gastric acid stimulation
Head-to-head
38-fold higher potency than histamine; ED50 3.8 vs 145 nmol/kg·hr
Supports dose-response modeling with reduced off-target potential
Conscious dog gastric fistula model, step-dose infusion
Gastric Physiology In Vivo Pharmacology Histamine H2 Receptor

Artery Relaxation Potency

In rabbit isolated ovarian artery pre-contracted with histamine, impromidine was 300-fold more potent than histamine in inducing relaxation [1]. This stark difference highlights impromidine's exceptional potency at H2 receptors in vascular tissue, a key differentiator for cardiovascular research.

Artery relaxation potency
Head-to-head
300-fold more potent than histamine in relaxing pre-contracted ovarian artery
Enables selective H2 vasodilation readout, minimizing H1 contractile interference
Rabbit isolated ovarian artery, histamine pre-contraction
Cardiovascular Pharmacology Vascular Smooth Muscle Receptor Selectivity

Pulmonary Artery Potency vs. Dimaprit

In bovine pulmonary artery strips, impromidine was found to be approximately 1000 to 5000 times more potent than dimaprit in producing relaxation, and it demonstrated a 3-fold greater maximal relaxant effect (efficacy) [1]. This establishes impromidine as not only a more potent, but also a more efficacious, H2 agonist in this vascular bed.

Pulmonary artery vs dimaprit
Head-to-head
1000–5000× higher potency; 3× greater maximal relaxation than dimaprit
Wider experimental window for pulmonary H2 receptor studies
Bovine pulmonary artery strips, 5-HT contraction after H1 blockade
Pulmonary Pharmacology Vascular Reactivity Agonist Efficacy

cAMP Accumulation in Astrocytes

In astrocyte-enriched primary cultures from rat brain, the relative potency of impromidine (139) was 278 times greater than that of dimaprit (0.5) for stimulating cyclic AMP accumulation [1]. This substantial difference in cellular signaling potency provides a clear advantage for studies focused on H2-mediated cAMP responses.

cAMP accumulation
Head-to-head
278-fold higher potency than dimaprit (relative potency 139 vs 0.5)
Supports robust H2-mediated cAMP signaling at low concentrations
Rat astrocyte-enriched primary cultures, phosphodiesterase inhibitor present
Neuropharmacology Second Messenger Signaling Astrocyte Biology

Human Temporal Artery Potency

In human temporal arteries, a comprehensive rank order of potency for several H2 agonists was established. Impromidine was the most potent agonist tested, surpassing histamine, dimaprit, and several methyl-histamine derivatives [1]. This finding confirms its superior activity in human vascular tissue, a critical differentiator for translational research.

Human temporal artery
Class-level
Ranked most potent among seven H2 agonists; dimaprit ranked 5th
Reported top rank in tested set for human vascular relaxation
Human temporal artery segments, PGF2α pre-contraction
Human Vascular Biology Receptor Pharmacology Species-Specific Response

Species-Specific H2 Receptor Activity

Studies on recombinant human and guinea pig H2 receptors reveal that imidazolylpropylguanidines derived from impromidine and arpromidine are more potent and efficacious agonists at the guinea pig histamine H2 receptor (gpH2R) than at the human H2R (hH2R) in GTPase assays [1]. Furthermore, structural modifications did not yield compounds with superior potency or efficacy relative to the parent compounds impromidine and arpromidine [1].

Species-specific H2 activity
Context-dependent
Higher potency and efficacy at guinea pig vs human recombinant H2 receptors
Model species choice may influence response translation to human receptor context
GTPase assay, recombinant H2R in Sf9 cells; derivatives did not exceed impromidine potency
Molecular Pharmacology Species-Specific Pharmacology Recombinant Receptor Assays

Impromidine Research Applications


In Vivo Gastric Physiology

Given its 38-fold higher potency than histamine in stimulating gastric acid secretion in dogs, impromidine is the agonist of choice for in vivo studies investigating H2 receptor-mediated gastric function [1]. Its use at lower doses reduces the likelihood of confounding cardiovascular or other systemic effects, enabling a more selective interrogation of gastric H2 pharmacology.

Vascular Reactivity Assays

For experiments requiring robust and selective H2-mediated vasorelaxation, impromidine offers a significant advantage. Its 300-fold higher potency than histamine in rabbit ovarian artery [2] and 1000-5000x higher potency than dimaprit in bovine pulmonary artery [3] ensures a clear and quantifiable response, even in preparations with low H2 receptor density or expression.

cAMP Accumulation Studies

In neural and glial cell cultures, impromidine's 278-fold higher potency relative to dimaprit for stimulating cAMP accumulation [4] makes it an ideal tool for dissecting H2 receptor-mediated second messenger pathways. The enhanced potency allows for effective receptor activation at concentrations that minimize potential non-specific or off-target effects.

Translational Pharmacology

The well-documented species-specific pharmacology of impromidine, particularly its enhanced potency at guinea pig versus human H2 receptors, positions it as a critical reagent for comparative studies [5]. It is essential for researchers bridging findings from animal models to human receptor function, ensuring that the observed effects are correctly attributed to the specific receptor pharmacology of the model system.

Application
Selection Property
Validation Focus
Gastric secretion studies
H2 receptor potency context
Dose-response modeling and systemic off-target review
Vascular reactivity assays
Reported H2 vasodilator potency profile
Endothelium-dependent/-independent relaxation endpoints
cAMP signaling models
Cellular H2 pathway activation context
Second messenger accumulation and pathway specificity
Species-comparative pharmacology
Receptor isoform and species pharmacology review
Model-to-human translation context verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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